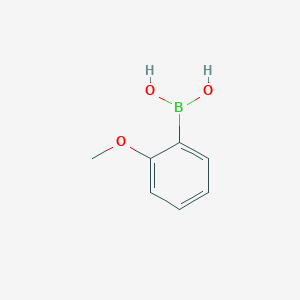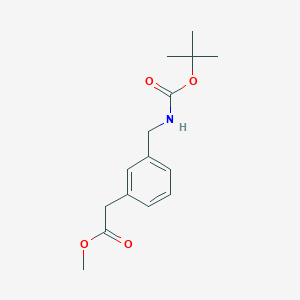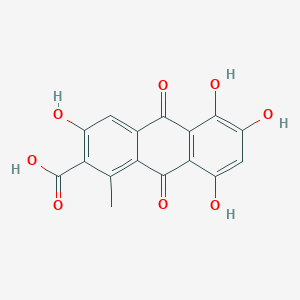![molecular formula C6H2Cl2O B135835 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 138435-01-5](/img/structure/B135835.png)
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one, also known as tetrachloroethylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a strong odor and is highly volatile. This compound is used as a solvent in various laboratory experiments and is also used in the production of certain chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is not fully understood. However, it is known to act as a central nervous system depressant, causing sedation and anesthesia. It is also believed to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep.
Efectos Bioquímicos Y Fisiológicos
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has been shown to have a number of biochemical and physiological effects. It has been found to have a toxic effect on the liver and kidneys, and can also cause damage to the respiratory system. Prolonged exposure to this compound can lead to neurological symptoms, such as dizziness, headaches, and confusion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one in laboratory experiments is its high solubility in water and organic solvents. This makes it an ideal solvent for the extraction of natural products and the synthesis of organic compounds. However, this compound is highly toxic and can pose a risk to laboratory workers if not handled properly.
Direcciones Futuras
There are several future directions for the research and development of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one. One area of research is the development of safer and more environmentally friendly solvents for use in laboratory experiments. Another area of research is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production processes.
Conclusion:
In conclusion, 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one is a widely used chemical compound in scientific research. It has a range of applications in organic synthesis and natural product extraction. However, this compound is highly toxic and poses a risk to laboratory workers if not handled properly. Further research is needed to develop safer and more environmentally friendly solvents for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one can be achieved through several methods. One of the most commonly used methods is the reaction between hexachlorocyclopentadiene and ethylene oxide. This reaction produces a mixture of 1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-onethylene and hexachlorobutadiene, which can be separated through distillation.
Aplicaciones Científicas De Investigación
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one has a wide range of applications in scientific research. It is commonly used as a solvent in the extraction of natural products, such as plant extracts and essential oils. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
138435-01-5 |
|---|---|
Nombre del producto |
1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
Fórmula molecular |
C6H2Cl2O |
Peso molecular |
160.98 g/mol |
Nombre IUPAC |
1,3-dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H2Cl2O/c7-4-1-3-2-6(3,8)5(4)9/h1-2H |
Clave InChI |
DGMXKQZHRROTFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
SMILES canónico |
C1=C(C(=O)C2(C1=C2)Cl)Cl |
Sinónimos |
Bicyclo[3.1.0]hexa-3,5-dien-2-one, 1,3-dichloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



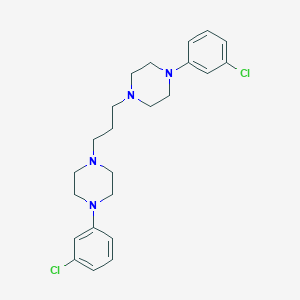
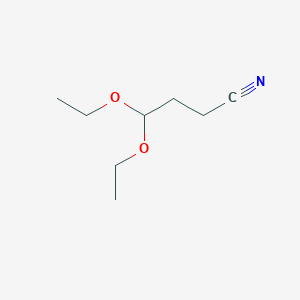

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
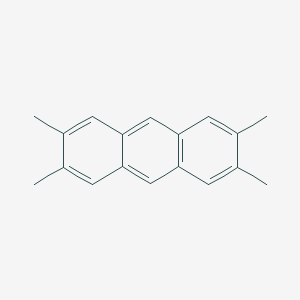
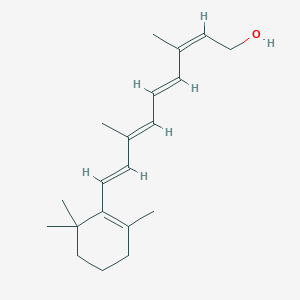
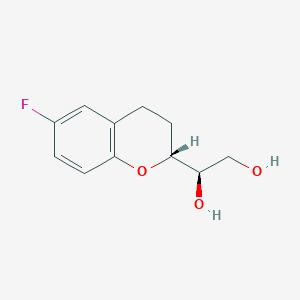
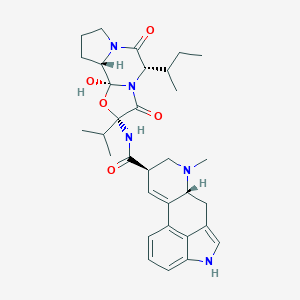
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
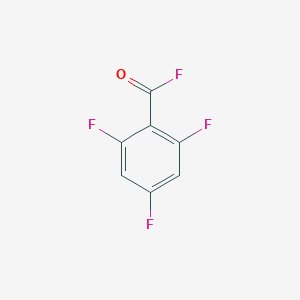
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
